N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives It features a benzamide core with a 2H-1,2,3-triazole ring attached to the ethyl group and a fluorine and methoxy group on the benzene ring
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
It is known that indole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction conditions usually require a copper(I) catalyst and a suitable solvent, such as dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The fluorine atom on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Fluoro-4-methoxybenzoic acid derivatives.
Reduction: Triazole-based amines.
Substitution: Halogenated or alkylated derivatives of the methoxy group.
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives: These compounds share the triazole ring but differ in the substituents on the benzene ring.
3-fluoro-4-methoxybenzamide derivatives: These compounds have similar benzamide cores but lack the triazole ring.
Uniqueness: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-fluoro-4-methoxybenzamide is unique due to its combination of the triazole ring and specific substituents on the benzene ring, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(triazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2/c1-19-11-3-2-9(8-10(11)13)12(18)14-6-7-17-15-4-5-16-17/h2-5,8H,6-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXSJUOEBIOPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2N=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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